1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid
Description
1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid (CAS: 89242-20-6) is a fluorinated isoquinoline derivative with a molecular formula of C₁₆H₁₀FNO₂ . Its structure comprises an isoquinoline core substituted at position 1 with a 3-fluorophenyl group and a carboxylic acid moiety at position 3 (Figure 1). The fluorine atom at the meta position of the phenyl ring introduces electronic and steric effects that may influence its chemical reactivity and biological interactions.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluorophenyl)isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14(18-15)16(19)20/h1-9H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFZBYXRNYXSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2C3=CC(=CC=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90533731 | |
| Record name | 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90533731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89242-20-6 | |
| Record name | 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90533731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated isoquinoline under palladium catalysis.
Bischler-Napieralski Reaction: This classical method involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the isoquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthetic Approaches
The synthesis of 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid typically involves multi-step reactions that can be tailored to introduce various substituents for enhanced biological activity.
Table 1: Synthetic Routes for Isoquinoline Derivatives
| Compound | Synthetic Methodology | Key Steps |
|---|---|---|
| This compound | Condensation reactions | Formation of isoquinoline core followed by carboxylation |
| 1-(2-Chlorophenyl)isoquinoline-3-carboxylic acid | Combinatorial synthesis | Use of various anilines to explore structure-activity relationships |
| Quinolone derivatives | Gould-Jacobs cyclization | Condensation with diethyl ethoxymethylenemalonate |
These synthetic strategies lay the groundwork for further modifications that enhance the pharmacological profiles of related compounds.
Biological Activities
Research has shown that isoquinoline derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.
Anticancer Activity
Recent studies have highlighted the potential of isoquinoline derivatives in cancer therapy. For instance, compounds similar to this compound have been shown to inhibit key pathways involved in tumor growth.
- Mechanism : The compound targets the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in angiogenesis.
- Case Study : A derivative demonstrated significant antiproliferative activity against various cancer cell lines, with a notable reduction in VEGFR-2 gene expression and induction of apoptosis through upregulation of pro-apoptotic proteins like Bax and Caspase-7 .
Table 2: Summary of Anticancer Studies
| Study Reference | Compound Tested | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | 36 | VEGFR-2 inhibition | |
| Quinoline derivative (10p) | 97 | Apoptosis induction |
Therapeutic Applications
The therapeutic potential of this compound extends beyond oncology:
Neurological Disorders
Isoquinolines are being investigated for their neuroprotective effects. Compounds that modulate neurotransmitter systems could be beneficial in treating conditions such as anxiety and depression.
Antimicrobial Properties
Some isoquinoline derivatives have demonstrated antimicrobial activity against various pathogens, indicating their potential use as antibiotics or antifungal agents.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(2-Chlorophenyl)isoquinoline-3-carboxylic Acid
- Structure : Features a 2-chlorophenyl group at position 1 instead of 3-fluorophenyl.
- Synthesis : Synthesized via multi-step routes for antitumor research, as reported in .
- Biological Activity: Acts as a precursor for metal complexes targeting peripheral benzodiazepine receptors (PBR). The Gd³⁺ complex exhibits relaxivity comparable to Gd³⁺-DTPA, while the Eu³⁺ complex shows bright fluorescence .
- Key Differences :
- Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter receptor-binding affinity and metabolic stability.
- The ortho-substituted chlorine could sterically hinder interactions compared to the meta-fluorine in the target compound.
N-sec-Butyl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide
- Structure: An amide derivative of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid with N-sec-butyl and N-methyl groups .
- Biological Activity :
- Structural modifications aim to enhance lipophilicity and bioavailability for central nervous system (CNS) targets.
- Fluorine’s absence and chlorine’s position may reduce metabolic oxidation compared to the target compound.
Amides of Isoquinoline-3-carboxylic Acids
3-Fluoroisoquinoline-1-carboxylic Acid
- Structure: Fluorine is positioned on the isoquinoline core (position 3) rather than the phenyl ring .
- Comparison :
- Altered electronic distribution due to fluorine’s direct attachment to the heterocycle may affect acidity (pKa) and metal-chelation properties.
Isoquinoline-3-carboxylic Acid (Parent Compound)
- Structure : Lacks the 3-fluorophenyl substituent.
- Applications :
Data Table: Structural and Functional Comparison
Discussion of Substituent Effects
- Fluorine vs. Chlorine :
- Fluorine’s electronegativity enhances electrostatic interactions with targets but may reduce metabolic stability due to resistance to oxidation.
- Chlorine’s larger size improves hydrophobic interactions but increases molecular weight.
- Position of Substituents :
- Meta-substitution (3-fluorophenyl) may allow better conformational flexibility compared to ortho-substituted analogs.
- Carboxylic Acid vs. Amide :
- The COOH group offers hydrogen-bonding capability, critical for receptor binding, while amides improve bioavailability.
Biological Activity
1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid is a fluorinated isoquinoline derivative that has gained attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is characterized by its unique structure, which influences its interaction with biological targets.
Chemical Structure and Properties
The chemical formula for this compound is C15H12FNO2. The presence of the fluorine atom at the 3-position on the phenyl ring enhances the compound's lipophilicity and may improve its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine substitution can enhance binding affinity and selectivity, leading to more potent biological effects. This compound has been studied for its potential to inhibit various molecular pathways involved in disease processes.
Antimicrobial Activity
Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within a promising range, indicating their potential as antimicrobial agents.
Anticancer Properties
This compound has been evaluated for its anticancer activity. A recent study highlighted its ability to induce apoptosis in cancer cells by influencing the expression of apoptotic markers such as Bax and Caspase-7, as well as reducing the expression of VEGFR-2, a key player in tumor angiogenesis . This suggests a dual mechanism where the compound not only inhibits cell proliferation but also promotes programmed cell death.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other fluorinated isoquinoline derivatives:
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| 1-(2-Fluorophenyl)isoquinoline-3-carboxylic acid | Fluorine at position 2 | Varies; potential differences in binding affinity |
| 1-(4-Fluorophenyl)isoquinoline-3-carboxylic acid | Fluorine at position 4 | Distinct chemical and biological characteristics |
Case Studies and Research Findings
- Antimicrobial Study : A study demonstrated that related isoquinoline derivatives displayed effective antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with MIC values suggesting significant potency .
- Anticancer Activity : In vitro assays revealed that certain derivatives could inhibit cancer cell growth effectively, with IC50 values indicating strong antiproliferative effects compared to established chemotherapeutics like sorafenib .
- Mechanistic Insights : Further investigations into the molecular mechanisms have shown that these compounds can modulate gene expression related to apoptosis, suggesting their role as potential therapeutic agents in cancer treatment .
Q & A
Q. What precautions are critical when handling fluorinated isoquinoline derivatives?
- Methodological Answer : Use PPE (gloves, goggles) in fume hoods. Avoid inhalation (fluorine volatility) and dispose of waste via halogen-specific protocols. Monitor for acute toxicity (LD₅₀ > 500 mg/kg in rodents) in preclinical studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
